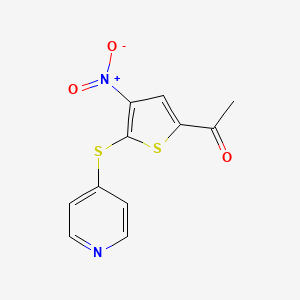![molecular formula C13H16ClFN4 B6642265 N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)
N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CFM-2, and it is a synthetic compound that is used in various research studies.
Mecanismo De Acción
CFM-2 acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, CFM-2 can modulate the activity of certain neurotransmitters, leading to changes in various physiological processes.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. In animal studies, CFM-2 has been shown to improve cognitive function and memory performance. CFM-2 has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CFM-2 is its high selectivity for the mGluR5 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of CFM-2 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFM-2. One potential direction is to study the potential applications of CFM-2 in the treatment of various diseases, including cancer and Alzheimer's disease. Another potential direction is to study the potential side effects of CFM-2 and to develop new compounds that have similar properties but are less toxic. Finally, future research could focus on developing new methods for synthesizing CFM-2 that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of CFM-2 is a complex process that involves several steps. The first step involves the preparation of 2-chloro-3-fluorobenzyl alcohol, which is then reacted with 1H-1,2,3-triazole to form the intermediate compound. This intermediate compound is then reacted with 2-aminopropan-1-ol to form the final product, N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFM-2 is in the field of neuroscience, where it is used to study the role of certain receptors in the brain. CFM-2 has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4/c1-9(2)16-6-11-8-19(18-17-11)7-10-4-3-5-12(15)13(10)14/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVRJZBPJNURTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=N1)CC2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)

![4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)

